molecular formula C20H18N2O3 B4988728 ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate

Cat. No.: B4988728
M. Wt: 334.4 g/mol
InChI Key: XOIQGMFZECGGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused to a pyran ring, with various functional groups such as amino, cyano, and ester groups. These structural features make it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring, and subsequent functionalization steps introduce the amino and cyano groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The compound may also act as a calcium channel blocker, affecting cellular signaling and function .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate can be compared with other pyran derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the naphthalene ring in this compound makes it unique and potentially more versatile in certain applications.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-naphthalen-2-yl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-24-20(23)17-12(2)25-19(22)16(11-21)18(17)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,18H,3,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIQGMFZECGGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC3=CC=CC=C3C=C2)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.